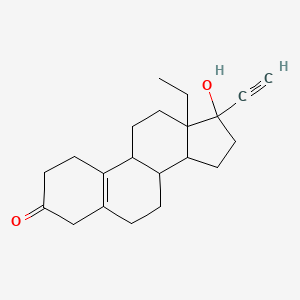
13-Ethyl-17-hydroxy-18,19-dinorpregn-5(10)-en-20-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 8alpha-[Delta-5(10)]-Norgestrel: is a synthetic steroidal compound with the molecular formula C21H28O2 and a molecular weight of 312.45. It is primarily used in biochemical research, particularly in the study of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac 8alpha-[Delta-5(10)]-Norgestrel involves multiple steps, typically starting from a steroidal precursor. The process includes various chemical reactions such as oxidation, reduction, and substitution to introduce the desired functional groups and stereochemistry. Specific reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of rac 8alpha-[Delta-5(10)]-Norgestrel is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
rac 8alpha-[Delta-5(10)]-Norgestrel undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
rac 8alpha-[Delta-5(10)]-Norgestrel is widely used in scientific research, including:
Chemistry: Studying the reactivity and stability of steroidal compounds.
Biology: Investigating the biological activity and interactions of steroid hormones.
Medicine: Exploring potential therapeutic applications and drug development.
Industry: Utilizing its properties in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of rac 8alpha-[Delta-5(10)]-Norgestrel involves its interaction with specific molecular targets, such as steroid hormone receptors. It modulates the activity of these receptors, influencing various cellular pathways and physiological processes. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Levonorgestrel: A widely used synthetic progestogen with similar structural features.
Norgestimate: Another synthetic progestogen used in hormonal contraceptives.
Desogestrel: A third-generation progestogen with distinct pharmacological properties.
Uniqueness
rac 8alpha-[Delta-5(10)]-Norgestrel is unique due to its specific stereochemistry and functional groups, which confer distinct biological activity and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Properties
Molecular Formula |
C21H28O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,17-19,23H,3,5-13H2,1H3 |
InChI Key |
QCMLVDXPKCBMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)

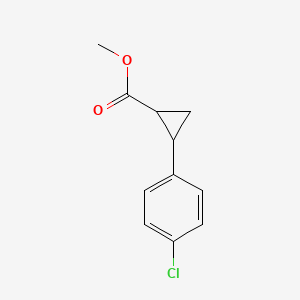

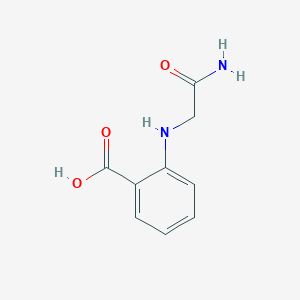
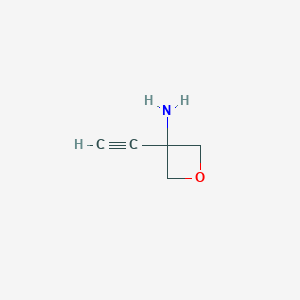
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
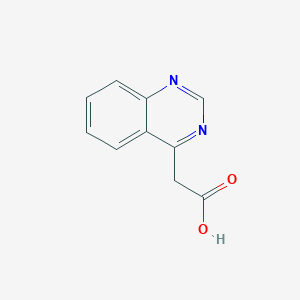
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
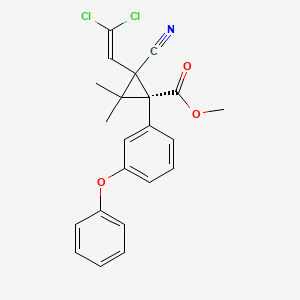
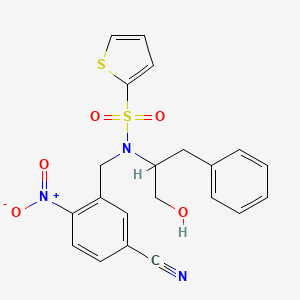
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
